4-(2-Chlorobenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
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Overview
Description
“4-(2-Chlorobenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide” is a chemical compound that has gained interest in scientific research and in the industry due to its unique properties and potential applications. It has a molecular formula of C13H15ClO4S and a molecular weight of 302.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-thiopyran ring substituted with a carboxylic acid group and a 2-chlorobenzyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Scientific Research Applications
Synthesis and Chemical Behavior
Studies on similar sulfur-containing compounds highlight their reactivity and potential for generating new molecules. For example, the chlorination and oxidation processes of certain sulfur-containing derivatives lead to various chemical transformations, including the formation of sulfones under specific conditions (Moshchitskii et al., 1972). Such reactions underscore the versatile chemistry that compounds like 4-(2-Chlorobenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide could undergo, facilitating the synthesis of complex molecules for various applications.
Coordination Chemistry and Framework Construction
The ability of bifunctional molecules containing carboxyl and thioether groups to form coordination networks with metal ions, as discussed by Xiao‐Ping Zhou et al. (2008), demonstrates the potential of using similar compounds in constructing metal-organic frameworks (MOFs) (Zhou et al., 2008). These materials have significant applications in gas storage, separation, and catalysis.
Environmental Remediation and Sensing
A study by Yang Zhao et al. (2017) on thiophene-based MOFs for environmental contaminants sensing highlights the potential application of sulfur-containing compounds in environmental remediation and sensing technologies (Zhao et al., 2017). Such compounds could be employed in the detection and removal of hazardous substances from the environment.
Safety and Hazards
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4S/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHCMDMNKVJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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